molecular formula C14H13NO B075786 Carbazole-9-ethanol CAS No. 1484-14-6

Carbazole-9-ethanol

Cat. No. B075786
CAS RN: 1484-14-6
M. Wt: 211.26 g/mol
InChI Key: IIKVAWLYHHZRGV-UHFFFAOYSA-N
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Patent
US04657694

Procedure details

A 1-liter three-necked round bottom flask was equipped with a mechanical stirrer, an addition funnel, Dry Ice/acetone reflux condenser and a means for providing nitrogen atmosphere. To the flask were added 67 g (0.4 mole) of carbazole, 11 g (0.44 mole) of sodium hydride and 0.5 liter of dry tetrahydrofuran. After stirring vigorously at 0° C. for about 2.5 hours, 18 g (0.4 mole) of ethylene oxide was added dropwise to the reaction mixture over a period of 1 hour at 0° C. After the addition, stirring was continued for additional 5 hours and the tetrahydrofuran was evaporated. The residue was fully washed with water and then recrystallized from ether to give 80 g of N-(2-hydroxyethyl)carbazole.
Name
Dry Ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
67 g
Type
reactant
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
0.5 L
Type
solvent
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)=O.[CH3:4][C:5](C)=[O:6].[CH:8]1[C:20]2[NH:19][C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[C:12]=2[CH:11]=[CH:10][CH:9]=1.[H-].[Na+].C1OC1>O1CCCC1>[OH:6][CH2:5][CH2:4][N:19]1[C:18]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[C:12]2[C:20]1=[CH:8][CH:9]=[CH:10][CH:11]=2 |f:0.1,3.4|

Inputs

Step One
Name
Dry Ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C
Step Two
Name
Quantity
67 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3NC12
Name
Quantity
11 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.5 L
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
18 g
Type
reactant
Smiles
C1CO1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring vigorously at 0° C. for about 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1-liter three-necked round bottom flask was equipped with a mechanical stirrer, an addition funnel
CUSTOM
Type
CUSTOM
Details
for providing nitrogen atmosphere
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for additional 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the tetrahydrofuran was evaporated
WASH
Type
WASH
Details
The residue was fully washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from ether

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
OCCN1C2=CC=CC=C2C=2C=CC=CC12
Measurements
Type Value Analysis
AMOUNT: MASS 80 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.